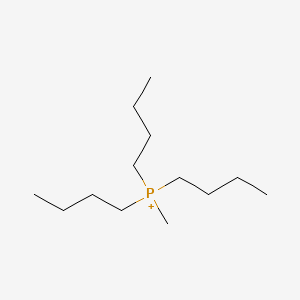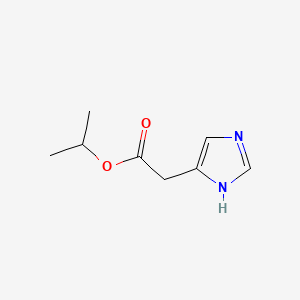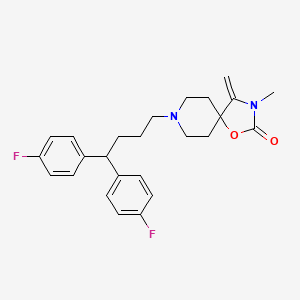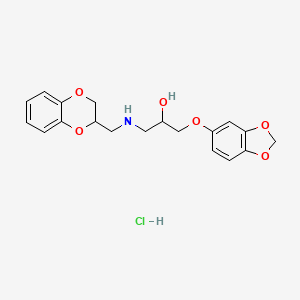
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound characterized by its sulfonyl and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step often involves the sulfonation of a phenyl ring to introduce the sulfonyl group. This can be achieved using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Amide Bond Formation: The next step involves the formation of the amide bond. This can be done by reacting the sulfonyl intermediate with an appropriate amine, such as ethanediamide, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydroxyethylation: The final step involves the introduction of the hydroxyethyl group. This can be achieved by reacting the amide intermediate with 2-hydroxyethylamine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH₄ (lithium aluminium hydride).
Substitution: The amide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide and sulfonyl groups, which are common in many biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Sulfamoylphenyl)acetamide: Similar structure but lacks the hydroxyethyl group.
N-(4-Acetamidophenyl)sulfonamide: Similar structure but lacks the ethanediamide moiety.
Uniqueness
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to the presence of both hydroxyethyl and ethanediamide groups, which provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications.
This detailed overview highlights the significance and potential of N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
81717-42-2 |
|---|---|
Molekularformel |
C13H16N4O7S |
Molekulargewicht |
372.36 g/mol |
IUPAC-Name |
N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C13H16N4O7S/c1-14-10(19)13(22)17-25(23,24)9-4-2-8(3-5-9)16-12(21)11(20)15-6-7-18/h2-5,18H,6-7H2,1H3,(H,14,19)(H,15,20)(H,16,21)(H,17,22) |
InChI-Schlüssel |
RJHLHHONIJQHCT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)






